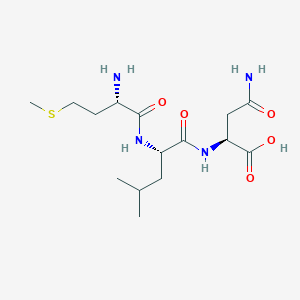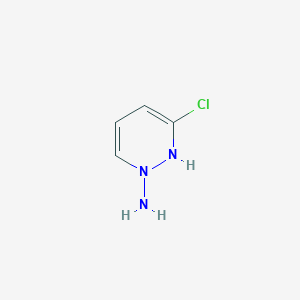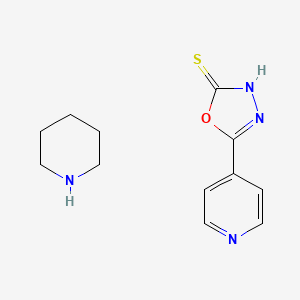
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound consists of a piperidine ring fused with a 1,3,4-oxadiazole ring, which is further substituted with a pyridine group at the 5-position and a thione group at the 2-position. The unique structure of this compound contributes to its wide range of chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed for several hours, followed by acidification with acetic acid to yield the desired compound . Another method involves the Mannich reaction, where 5-(pyridine-4-yl)-3H-1,3,4-oxadiazole-2-thione is reacted with formaldehyde and various substituted piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by resistant microorganisms.
Mécanisme D'action
The mechanism of action of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Pyridine 4-yl-3H-(1,3,4) Oxadiazole-2 Thione Hydrochloride Monohydrate
- 4-[5-Ethylsulfanyl-(1,3,4) Thiadiazole-2-yl]-Pyridinium Perchlorate
- 5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a piperidine ring, oxadiazole ring, and pyridine group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and exhibit a wide range of biological activities makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
678145-16-9 |
|---|---|
Formule moléculaire |
C12H16N4OS |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS.C5H11N/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;1-2-4-6-5-3-1/h1-4H,(H,10,12);6H,1-5H2 |
Clé InChI |
JKJKPZRXZBUZNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.C1=CN=CC=C1C2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)


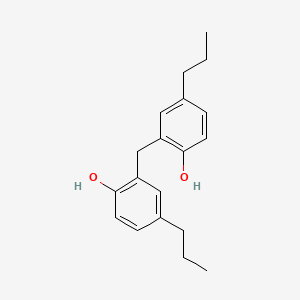
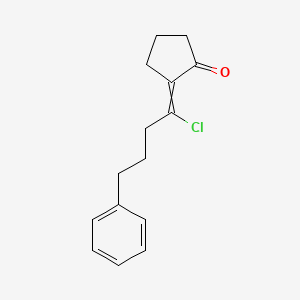
acetonitrile](/img/structure/B12533699.png)
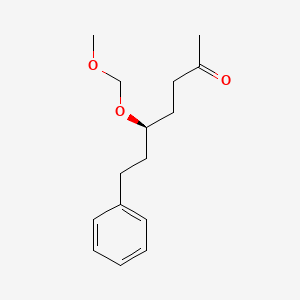
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
